molecular formula C12H15NOS B12813388 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide CAS No. 13616-69-8

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide

Cat. No.: B12813388
CAS No.: 13616-69-8
M. Wt: 221.32 g/mol
InChI Key: AEKOUOIDAINDAN-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is a heterocyclic compound with a unique structure that includes a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiazine precursor with methylating agents under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiazine derivatives .

Scientific Research Applications

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is unique due to the presence of the 1-oxide group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its reactivity in certain chemical reactions and its efficacy in biological applications .

Properties

CAS No.

13616-69-8

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

4,5-dimethyl-2-phenyl-3,6-dihydrothiazine 1-oxide

InChI

InChI=1S/C12H15NOS/c1-10-8-13(15(14)9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

AEKOUOIDAINDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)N(C1)C2=CC=CC=C2)C

Origin of Product

United States

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